Cas no 2138272-02-1 (2-methyl-9-(2-methylbutyl)-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine)
![2-methyl-9-(2-methylbutyl)-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine structure](https://it.kuujia.com/scimg/cas/2138272-02-1x500.png)
2138272-02-1 structure
Nome del prodotto:2-methyl-9-(2-methylbutyl)-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine
2-methyl-9-(2-methylbutyl)-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine Proprietà chimiche e fisiche
Nomi e identificatori
-
- EN300-731823
- 2-methyl-9-(2-methylbutyl)-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine
- 2138272-02-1
-
- Inchi: 1S/C13H23N3/c1-4-10(2)8-12-13-15-11(3)9-16(13)7-5-6-14-12/h9-10,12,14H,4-8H2,1-3H3
- Chiave InChI: ADNZMCJUYZQTFE-UHFFFAOYSA-N
- Sorrisi: N1CCCN2C=C(C)N=C2C1CC(C)CC
Proprietà calcolate
- Massa esatta: 221.189197746g/mol
- Massa monoisotopica: 221.189197746g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 16
- Conta legami ruotabili: 3
- Complessità: 219
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 2
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 29.8Ų
- XLogP3: 2.1
2-methyl-9-(2-methylbutyl)-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-731823-0.05g |
2-methyl-9-(2-methylbutyl)-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine |
2138272-02-1 | 95.0% | 0.05g |
$1104.0 | 2025-03-11 | |
Enamine | EN300-731823-0.5g |
2-methyl-9-(2-methylbutyl)-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine |
2138272-02-1 | 95.0% | 0.5g |
$1262.0 | 2025-03-11 | |
Enamine | EN300-731823-5.0g |
2-methyl-9-(2-methylbutyl)-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine |
2138272-02-1 | 95.0% | 5.0g |
$3812.0 | 2025-03-11 | |
Enamine | EN300-731823-0.1g |
2-methyl-9-(2-methylbutyl)-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine |
2138272-02-1 | 95.0% | 0.1g |
$1157.0 | 2025-03-11 | |
Enamine | EN300-731823-10.0g |
2-methyl-9-(2-methylbutyl)-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine |
2138272-02-1 | 95.0% | 10.0g |
$5652.0 | 2025-03-11 | |
Enamine | EN300-731823-0.25g |
2-methyl-9-(2-methylbutyl)-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine |
2138272-02-1 | 95.0% | 0.25g |
$1209.0 | 2025-03-11 | |
Enamine | EN300-731823-2.5g |
2-methyl-9-(2-methylbutyl)-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine |
2138272-02-1 | 95.0% | 2.5g |
$2576.0 | 2025-03-11 | |
Enamine | EN300-731823-1.0g |
2-methyl-9-(2-methylbutyl)-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine |
2138272-02-1 | 95.0% | 1.0g |
$1315.0 | 2025-03-11 |
2-methyl-9-(2-methylbutyl)-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine Letteratura correlata
-
Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
-
Esther Quintanilla,Fabio di Lena,Peter Chen Chem. Commun., 2006, 4309-4311
-
Kaixia Zhang,Xiaolei Shen Analyst, 2013,138, 1828-1834
-
Judith Hierold,David W. Lupton Org. Biomol. Chem., 2013,11, 6150-6160
-
Florian Oliva,Laia Arqués,Laura Acebo,Maxim Guc,Yudania Sánchez,Xavier Alcobé,Edgardo Saucedo,Victor Izquierdo-Roca J. Mater. Chem. A, 2017,5, 23863-23871
2138272-02-1 (2-methyl-9-(2-methylbutyl)-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine) Prodotti correlati
- 1807149-70-7(3-Cyano-2-(difluoromethyl)-6-methylpyridine-4-carboxaldehyde)
- 2034277-21-7(N-(9H-fluoren-2-yl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide)
- 786690-11-7(Trifluoro-methanesulfonic acid 1,1,4,4,7-pentamethyl-isochroman-6-yl ester)
- 1807293-50-0(5-Cyano-3-difluoromethoxy-2-mercaptobenzoic acid)
- 1805190-04-8(2-(Difluoromethyl)-4-fluoro-6-hydroxypyridine-3-carboxylic acid)
- 2171847-96-2(2-4-(aminomethyl)-5-ethyl-1H-1,2,3-triazol-1-ylpropan-1-ol)
- 2138209-58-0(Imidazo[1,2-a]pyridine-2-carboxylic acid, 6-[[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]methyl]-)
- 1548618-13-8(4-(chloromethyl)-2-(3-methylthiophen-2-yl)-1,3-dioxolane)
- 2228418-11-7((2-fluoro-6-methoxy-4-methylphenyl)methanethiol)
- 908012-18-0(Zip (scrambled))
Fornitori consigliati
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Hubei Changfu Chemical Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Enjia Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
CN Fornitore
Grosso
pengshengyue
Membro d'oro
CN Fornitore
Grosso
